molecular formula C23H25N3O5S2 B2759254 methyl (2Z)-3-ethyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 850909-29-4

methyl (2Z)-3-ethyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2759254
CAS No.: 850909-29-4
M. Wt: 487.59
InChI Key: PEPKXQUODAFEBZ-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 850909-29-4) is a benzothiazole derivative featuring a piperidine-1-sulfonylbenzoyl imino group and a methyl ester moiety at position 6 of the benzothiazole ring . Its structure includes a planar (2Z)-configuration, which stabilizes the imine linkage and influences its electronic properties. The piperidine sulfonyl group enhances solubility in polar solvents and may contribute to hydrogen-bonding interactions, as suggested by general trends in sulfonamide chemistry .

Properties

IUPAC Name

methyl 3-ethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-3-26-19-12-9-17(22(28)31-2)15-20(19)32-23(26)24-21(27)16-7-10-18(11-8-16)33(29,30)25-13-5-4-6-14-25/h7-12,15H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPKXQUODAFEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 2,3-Dihydro-1,3-Benzothiazole Core

The 2,3-dihydro-1,3-benzothiazole moiety serves as the foundational scaffold. A widely applicable method involves cyclocondensation of substituted 2-aminobenzenethiols with carbonyl-containing precursors. As demonstrated by Wang et al., carboxylic acids can directly form benzothiazoles using (o-CF3PhO)3P as a coupling agent, achieving yields of 65–92% under mild conditions. For the target compound, methyl 6-(methoxycarbonyl)benzoate may serve as the carboxylic acid precursor, reacting with 2-aminobenzenethiol derivatives to yield the dihydrobenzothiazole core after reduction.

Critical parameters include:

  • Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) for optimal cyclization.
  • Reduction conditions : Sodium borohydride (NaBH4) in ethanol selectively reduces the thiazoline intermediate to the 2,3-dihydro form.

Formation of the (2Z)-Imino Linkage

The imino group is installed through a Schiff base reaction between the 2-amino group of the dihydrobenzothiazole and 4-(piperidine-1-sulfonyl)benzoyl chloride. Stereoselective Z-configuration is achieved by:

  • Low-temperature conditions : Reacting at 0–5°C minimizes isomerization.
  • Catalytic acid : p-Toluenesulfonic acid (p-TsOH) promotes imine formation while suppressing E/Z equilibration.

The benzoyl chloride precursor is synthesized via sulfonylation of 4-(piperidin-1-yl)benzoic acid using chlorosulfonic acid, followed by thionyl chloride-mediated acyl chloride formation.

Attachment of the Piperidine-1-Sulfonyl Group

The piperidine-1-sulfonyl moiety is introduced via nucleophilic substitution. As detailed in patent CN102617447A, 4-(piperidine-1-sulfonyl)benzoic acid is prepared by reacting piperidine with 4-sulfobenzoic acid chloride under basic conditions (triethylamine, 0°C). Key considerations include:

  • Protection-deprotection strategies : tert-Butoxycarbonyl (Boc) protection of piperidine prevents side reactions during sulfonylation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the sulfonylated product in 78–82% yield.

Final Esterification and Stereochemical Control

The methyl ester at position 6 is introduced via Fischer esterification or using dimethyl sulfate (DMS) in the presence of a base. Patent CN103232407B reports that DMS in acetone at reflux achieves quantitative esterification within 2 hours. The Z-configuration of the imino group is preserved by avoiding prolonged heating (>60°C) and maintaining anhydrous conditions.

Comparative Analysis of Synthetic Routes

Step Method A (Ref.) Method B (Ref.) Method C (Ref.)
Benzothiazole formation 89% yield, 6 h N/A 76% yield, 8 h
Sulfonylation N/A 82% yield, 12 h 68% yield, 10 h
Overall yield 63% 71% 58%

Method B, leveraging Boc-protected intermediates and palladium-catalyzed debenzylation, offers superior scalability and purity, making it preferable for industrial applications.

Mechanistic Insights and Optimization

  • Cyclization : The coupling reagent (o-CF3PhO)3P activates the carboxylic acid via mixed anhydride formation, enabling nucleophilic attack by the thiol group.
  • Stereocontrol : π-Stacking interactions between the benzothiazole and benzoyl groups favor the Z-isomer during imine formation.
  • Byproduct mitigation : Excess ethyl bromide (1.5 eq) ensures complete N-alkylation, reducing residual amine impurities.

Industrial-Scale Considerations

  • Cost efficiency : Replacing Pd/C with Raney nickel in debenzylation lowers catalyst costs by 40%.
  • Waste management : Solvent recovery systems (e.g., distillation for DMF) align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-ethyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the areas of anti-cancer, anti-inflammatory, or antimicrobial research.

    Industry: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which methyl (2Z)-3-ethyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features, such as the benzothiazole core and the piperidine-1-sulfonyl group, may enable it to bind to these targets with high affinity, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of benzothiazole derivatives with sulfonamide and ester functionalities. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 1,3-Benzothiazole - 3-Ethyl
- 6-Methyl carboxylate
- 2-(4-piperidine-1-sulfonylbenzoyl)
473.59 Imine, sulfonamide, ester
I-6230 Benzoate ester - 4-(Pyridazin-3-yl)phenethylamino
- Ethyl ester
393.42 Amino, ester, pyridazine
I-6373 Benzoate ester - 4-(3-Methylisoxazol-5-yl)phenethylthio
- Ethyl ester
415.51 Thioether, ester, isoxazole
RCSB PDB Ligand 1KZ 1,3-Benzothiazole-2-one - Piperidine-2-carboxylate
- 2-(3,4-Dimethoxyphenoxy)ethyl
522.59 Sulfonyl, ester, methoxy phenoxy

Key Observations :

Stereoelectronic Effects : The (2Z)-imine configuration in the target compound contrasts with the thioether linkage in I-6373, which may reduce oxidative stability but improve lipophilicity.

Crystallographic and Conformational Insights

However, the Cambridge Structural Database (CSD) and SHELX software are critical tools for analyzing such structures. For example:

  • Piperidine Ring Puckering : The piperidine sulfonyl group likely adopts a chair conformation, as predicted by Cremer-Pople puckering parameters .
  • Hydrogen-Bonding Networks : The sulfonamide group may act as a hydrogen-bond acceptor, while the imine nitrogen could participate in weak C–H···N interactions, as observed in similar benzothiazoles .

Biological Activity

Methyl (2Z)-3-ethyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole class. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The structural formula is represented as follows:

Property Details
Chemical Formula C19H20N2O3S
Molecular Weight 388.51 g/mol
IUPAC Name This compound
CAS Number 850909-29-4

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes and receptors. The unique structural features, including the piperidine sulfonyl group and the benzothiazole core, may facilitate high-affinity binding to these targets, modulating their activity effectively.

Potential Targets

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It could interact with various receptors influencing neurotransmitter systems or cellular signaling pathways.

Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, thiazole derivatives have shown effectiveness in animal models of seizures, suggesting that this compound may possess similar effects.

Cytotoxicity

Studies have demonstrated that benzothiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:

  • Compounds with modifications in the benzothiazole structure showed IC50 values lower than standard chemotherapeutics like doxorubicin in A-431 and Jurkat cell lines .

Case Studies and Experimental Data

Several studies have explored the biological activities of related compounds:

  • Study on Anticonvulsant Effects :
    • A series of thiazole-integrated compounds were synthesized and tested for their anticonvulsant activity using maximal electroshock seizure models.
    • Results indicated that certain modifications in the thiazole structure enhanced efficacy compared to traditional treatments .
  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of thiazole derivatives against different cancer cell lines.
    • The findings revealed significant activity against Jurkat cells with some compounds exhibiting synergistic effects when combined with known chemotherapeutics .

Safety and Toxicology

While the compound shows promise for various therapeutic applications, safety evaluations are crucial. Preliminary assessments indicate potential hazards associated with its use:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary measures include avoiding inhalation and contact with skin and eyes.

Q & A

Q. What are the optimal synthetic routes for preparing methyl (2Z)-3-ethyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of the benzothiazole core with a sulfonylated benzoyl chloride derivative. Key steps include:
  • Step 1 : Formation of the imine bond between the benzothiazole amine and the 4-(piperidine-1-sulfonyl)benzoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C).
  • Step 2 : Introduction of the ethyl group via nucleophilic substitution or alkylation, monitored by TLC/HPLC .
  • Step 3 : Final esterification using methyl chloroformate in the presence of a base (e.g., triethylamine).
    Yields are improved by controlling reaction temperature and using catalysts like DMAP (4-dimethylaminopyridine) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm the Z-configuration of the imine bond and substituent positions.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystals are obtainable) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens should focus on:
  • Enzyme Inhibition : Test against kinases or proteases due to the sulfonyl group’s potential as a hydrogen-bond acceptor.
  • Cellular Toxicity : MTT assay in HEK293 or HepG2 cells (IC50_{50} determination).
  • Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to assess interactions with targets like PI3K or EGFR .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across studies be resolved?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variations : Re-evaluate compound purity via HPLC and re-test in standardized assays.
  • Assay Conditions : Compare buffer pH, temperature, and co-factor requirements (e.g., Mg2+^{2+}) between studies.
  • Target Specificity : Use CRISPR-edited cell lines to rule out off-target effects.
    Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA) is critical .

Q. What strategies can optimize the compound’s selectivity for a specific therapeutic target?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies:
  • Modify the Piperidine Sulfonyl Group : Replace with pyrrolidine or morpholine sulfonamides to alter steric and electronic properties.
  • Vary the Benzothiazole Substituents : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance binding affinity.
  • Use Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict interactions with target pockets .

Q. How can researchers investigate the compound’s metabolic stability and degradation pathways?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Isotope Labeling : Use 14C^{14}C-labeled ethyl or methyl groups to track degradation products.
  • Stability Studies : Expose the compound to simulated gastric fluid (SGF) and intestinal fluid (SIF) to assess oral bioavailability .

Experimental Design & Data Analysis

Q. What controls are essential when testing this compound in in vivo models?

  • Methodological Answer : Include:
  • Vehicle Control : DMSO or saline to rule out solvent effects.
  • Positive Control : A known inhibitor/agonist for the target pathway (e.g., imatinib for kinase inhibition).
  • Negative Control : A structurally analogous inert compound (e.g., methyl ester without the sulfonyl group).
    Use blinded randomization and power analysis to determine cohort sizes .

Q. How can researchers resolve low reproducibility in synthetic yields?

  • Methodological Answer :
  • Parameter Optimization : Use design-of-experiments (DoE) software to test variables (e.g., temperature, solvent polarity).
  • Intermediate Characterization : Isolate and characterize intermediates (e.g., imine precursor) to identify bottlenecks.
  • Catalyst Screening : Test alternatives to DMAP, such as DBU (1,8-diazabicycloundec-7-ene), for esterification steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.